Propargyl-PEG2-urea-C3-triethoxysilane
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Overview
Description
Propargyl-PEG2-urea-C3-triethoxysilane is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its role in click chemistry. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG2-urea-C3-triethoxysilane is synthesized through a series of chemical reactions involving the incorporation of a propargyl group, PEG2, urea, and triethoxysilane. The synthesis typically involves the following steps:
Formation of Propargyl-PEG2: This step involves the reaction of propargyl alcohol with PEG2 under appropriate conditions to form Propargyl-PEG2.
Urea Linkage Formation: The Propargyl-PEG2 is then reacted with an isocyanate to form the urea linkage.
Triethoxysilane Incorporation: Finally, the compound is reacted with triethoxysilane to form this compound
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG2-urea-C3-triethoxysilane undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The compound contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules
Substitution Reactions: The triethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the cycloaddition of alkyne and azide groups
Water and Alcohols: Used in hydrolysis and condensation reactions involving the triethoxysilane group
Major Products Formed
Triazole Derivatives: Formed from CuAAc reactions with azide-containing molecules
Siloxane Networks: Formed from hydrolysis and condensation reactions of the triethoxysilane group
Scientific Research Applications
Propargyl-PEG2-urea-C3-triethoxysilane has a wide range of scientific research applications, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins
Biology: Employed in click chemistry for bioconjugation and labeling of biomolecules
Medicine: Utilized in the development of targeted therapies for diseases by degrading disease-causing proteins
Industry: Applied in the formation of siloxane networks for coatings and adhesives
Mechanism of Action
Propargyl-PEG2-urea-C3-triethoxysilane exerts its effects through the following mechanisms:
PROTAC Synthesis: As a PROTAC linker, it connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. .
Click Chemistry: The alkyne group undergoes CuAAc reactions with azide-containing molecules, forming stable triazole linkages
Comparison with Similar Compounds
Propargyl-PEG2-urea-C3-triethoxysilane is unique due to its combination of a propargyl group, PEG2, urea, and triethoxysilane. Similar compounds include:
Propargyl-PEG2-amine: Contains a propargyl group and PEG2 but lacks the urea and triethoxysilane groups
Propargyl-PEG2-urea: Contains a propargyl group, PEG2, and urea but lacks the triethoxysilane group
Propargyl-PEG2-triethoxysilane: Contains a propargyl group, PEG2, and triethoxysilane but lacks the urea group
These similar compounds may have different properties and applications due to the absence of certain functional groups present in this compound .
Properties
Molecular Formula |
C17H34N2O6Si |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[2-(2-prop-2-ynoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H34N2O6Si/c1-5-12-21-14-15-22-13-11-19-17(20)18-10-9-16-26(23-6-2,24-7-3)25-8-4/h1H,6-16H2,2-4H3,(H2,18,19,20) |
InChI Key |
CROJZDYLRUYBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NCCOCCOCC#C)(OCC)OCC |
Origin of Product |
United States |
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